(Ethylcarbamoyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate
Description
(Ethylcarbamoyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of multiple chlorine atoms attached to the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Properties
IUPAC Name |
[2-(ethylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl4N2O3/c1-2-15-4(17)3-19-10(18)8-6(12)5(11)7(13)9(14)16-8/h2-3H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZPCYRSYZCSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC(=O)C1=NC(=C(C(=C1Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethylcarbamoyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves the chlorination of pyridine derivatives followed by esterification and carbamoylation reactions. The general synthetic route includes:
Chlorination: Pyridine is chlorinated using chlorine gas or other chlorinating agents to obtain 3,4,5,6-tetrachloropyridine.
Esterification: The tetrachloropyridine is then esterified with ethyl alcohol in the presence of an acid catalyst to form ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate.
Carbamoylation: Finally, the ester is reacted with ethyl isocyanate to introduce the ethylcarbamoyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Ethylcarbamoyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-withdrawing effect of the chlorine atoms, the compound is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Hydrolysis: The ester and carbamoyl groups can be hydrolyzed in the presence of acids or bases, resulting in the formation of corresponding acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Hydrolysis: Corresponding acids and amines.
Scientific Research Applications
(Ethylcarbamoyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Ethylcarbamoyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s electron-deficient pyridine ring makes it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity can disrupt cellular processes and lead to biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate: Similar structure but lacks the ethylcarbamoyl group.
Pentachloropyridine: Contains an additional chlorine atom, making it more reactive.
2,3,5,6-Tetrachloropyridine-4-sulfenyl chloride: Used as a reagent for introducing functional groups into organic substrates.
Uniqueness
(Ethylcarbamoyl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is unique due to the presence of both the ethylcarbamoyl and ester groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
